molecular formula C11H20Cl2N4 B1402666 Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361116-59-7

Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1402666
M. Wt: 279.21 g/mol
InChI Key: YBAVOXBXQBROFC-UHFFFAOYSA-N
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Description

“Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride” is a chemical compound with the CAS No. 1361116-59-712. Its molecular formula is C11H20Cl2N4 and it has a molecular weight of 279.21 g/mol2.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Reactions and Synthesis

Research has explored the reactivity of related pyrimidine compounds in chemical synthesis. For instance, 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone has been shown to react with various amines, leading to the substitution of the methylthio group in the pyrimidine ring and the formation of thiosemicarbazides. These reactions are fundamental for understanding the chemical behavior and potential applications of pyrimidine derivatives in synthesis and drug development (Yakubkene & Vainilavichyus, 1998).

Biological Activity and Pharmaceutical Application

Several studies focus on the synthesis and biological activities of pyrimidine derivatives. Notably, a series of pyrimidine imines have been synthesized, displaying moderate to weak fungicidal and insecticidal activity. This indicates the potential of these compounds in agricultural applications and pest control (Chen & Shi, 2008). Additionally, the synthesis of certain pyrimidine derivatives has been associated with antibacterial activities, further highlighting their relevance in medical and pharmaceutical research (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N,6-dimethyl-2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAVOXBXQBROFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Methyl-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride

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